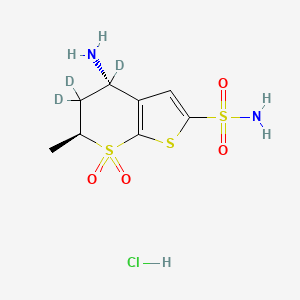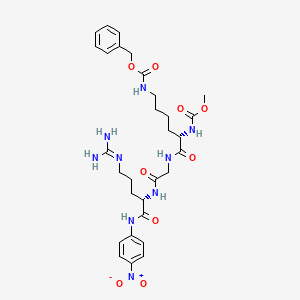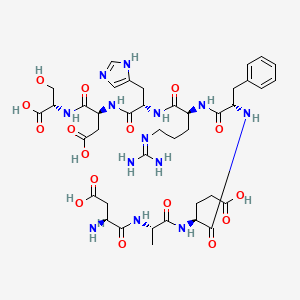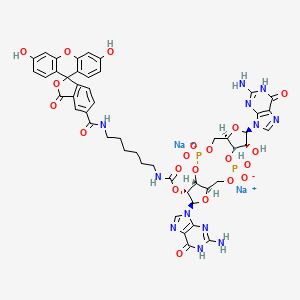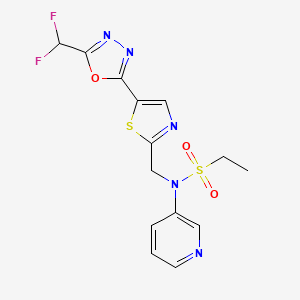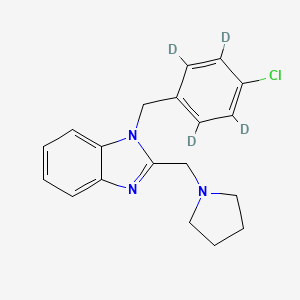
Clemizole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clemizole-d4 is a deuterium-labeled derivative of Clemizole, a compound known for its role as an H1 histamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Clemizole due to the presence of deuterium, which provides a distinct mass spectrometric signature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clemizole-d4 involves the incorporation of deuterium into the Clemizole molecule. The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives. The synthetic route typically involves the following steps :
Formation of Chloromethyl Amide: Reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide.
Imide Formation: The remaining free amino group reacts to form 2-chloromethyl benzimidazole.
Alkylation: Displacement of halogen with pyrrolidine to form the alkylation product.
Deuterium Incorporation: The proton on the fused imidazole nitrogen is replaced with deuterium using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of deuterated solvents and reagents is critical in achieving the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Clemizole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Clemizole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Clemizole.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
Clemizole-d4 exerts its effects primarily through its interaction with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic responses. Additionally, this compound inhibits the NS4B RNA binding of the hepatitis C virus, preventing its replication . The compound also modulates TRPC5 channels, which are involved in various cellular processes, including calcium signaling .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: The non-deuterated form of Clemizole-d4, used for similar research purposes.
Chlormidazole: Another benzimidazole derivative with antihistaminic properties.
Uniqueness
This compound is unique due to the presence of deuterium, which provides a distinct mass spectrometric signature, making it an invaluable tool in pharmacokinetic studies. The deuterium labeling also enhances the stability of the compound, making it more resistant to metabolic degradation .
Propiedades
Fórmula molecular |
C19H20ClN3 |
|---|---|
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D |
Clave InChI |
CJXAEXPPLWQRFR-ULDPCNCHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


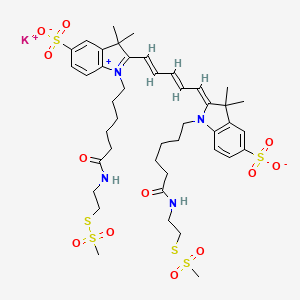



![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
